D-Theanine
Overview
Description
D-Theanine, also known as D-gamma-glutamylethylamide, is an amino acid analogue of the proteinogenic amino acids L-glutamate and L-glutamine. It is primarily found in certain plant and fungal species. Unlike its more commonly studied counterpart, L-Theanine, this compound has been comparatively less researched. Both enantiomers were discovered as constituents of green tea in 1949 .
Preparation Methods
D-Theanine can be synthesized through various methods:
Chemical Synthesis: This involves the reaction of glutamic acid with ethylamine under controlled conditions.
Biosynthesis: In natural settings, this compound is produced by certain microorganisms and plants.
Industrial Production: Industrial production often involves the extraction of this compound from tea leaves or the use of microbial fermentation techniques.
Chemical Reactions Analysis
D-Theanine undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of this compound are less common but can be achieved using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions where the ethylamine group is replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-L-glutamic acid, while substitution reactions can produce a variety of substituted glutamates .
Scientific Research Applications
D-Theanine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study amino acid analogues and their reactions.
Biology: this compound is studied for its potential effects on neurotransmitter modulation and its role in plant physiology.
Mechanism of Action
D-Theanine exerts its effects through several mechanisms:
Neurotransmitter Modulation: It binds to ionotropic glutamate receptors, including AMPA and kainate receptors, acting as an antagonist.
Neurotransmitter Levels: This compound increases levels of gamma-aminobutyric acid, dopamine, and serotonin in the brain, contributing to its calming and mood-enhancing effects.
Blood-Brain Barrier: This compound crosses the blood-brain barrier via the leucine-preferring transport system, allowing it to exert its effects directly on the central nervous system.
Comparison with Similar Compounds
D-Theanine is often compared with other similar compounds:
Properties
IUPAC Name |
(2R)-2-amino-5-(ethylamino)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATAGRPVKZEWHA-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433375 | |
Record name | D-THEANINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5822-62-8 | |
Record name | D-THEANINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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